molecular formula C14H11F2NO3 B1463940 Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate CAS No. 1333657-08-1

Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate

Cat. No. B1463940
M. Wt: 279.24 g/mol
InChI Key: YRJBCRNYOKUEFW-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate” is a chemical compound with the molecular formula C14H11F2NO3 . It has a molecular weight of 279.24 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate” consists of a benzoate ester group, two fluorine atoms, an amino group, and a methoxy group . The exact spatial arrangement of these groups could be determined through techniques like NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate” is a solid compound . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .

Scientific Research Applications

Chemical Structure and Properties

  • Research on fluorinated molecules, like the structurally similar 2-Amino-2-(2-fluorophenyl)acetic acid, reveals insights into their planar configurations and intermolecular interactions. This research aids in understanding the physical and chemical properties of related compounds, such as Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate (Burns & Hagaman, 1993).

Biochemical Transformations

  • Studies on the transformation of phenolic compounds to benzoates under methanogenic conditions provide valuable insights into the biochemical pathways and microbial interactions involved in the degradation of complex organic compounds, including those related to Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Organic Synthesis

  • Research in organic synthesis, like the cascade synthesis of 2,4-substituted benzoate esters, provides methodologies that can be applicable in the synthesis and manipulation of Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate for various scientific applications (Qureshi & Njardarson, 2022).

Radiopharmaceutical Applications

  • The synthesis of radiolabeled compounds, such as [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, illustrates the potential use of Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate in radiopharmaceutical applications for medical imaging and diagnostics (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Material Science

  • In material science, the polymerization of similar compounds, like hyperbranched aromatic polyamides, offers insights into the potential use of Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate in the development of new materials with unique properties (Yang, Jikei, & Kakimoto, 1999).

properties

IUPAC Name

methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-19-14(18)10-6-13(11(16)7-12(10)17)20-9-4-2-8(15)3-5-9/h2-7H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJBCRNYOKUEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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